N-glycyl-beta-glucopyranosylamine
CAS No.: 10081-72-8
Cat. No.: VC20558340
Molecular Formula: C8H16N2O6
Molecular Weight: 236.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10081-72-8 |
|---|---|
| Molecular Formula | C8H16N2O6 |
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | 2-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |
| Standard InChI | InChI=1S/C8H16N2O6/c9-1-4(12)10-8-7(15)6(14)5(13)3(2-11)16-8/h3,5-8,11,13-15H,1-2,9H2,(H,10,12)/t3-,5-,6+,7-,8-/m1/s1 |
| Standard InChI Key | AVDOUEOFSCXBTB-RHROMQPHSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)O)O |
| Canonical SMILES | C(C1C(C(C(C(O1)NC(=O)CN)O)O)O)O |
Introduction
Chemical Identity and Nomenclature
Structural Definition
N-Glycyl-beta-glucopyranosylamine is an organic compound comprising a beta-D-glucopyranose ring conjugated to a glycyl (aminoacetyl) group. The IUPAC name, 2-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide, reflects its stereochemical configuration and functional groups . The glucopyranose component adopts a chair conformation, stabilized by intramolecular hydrogen bonds, while the glycyl moiety introduces a flexible amino acid side chain.
Table 1: Key Identifiers of N-Glycyl-beta-glucopyranosylamine
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 10081-72-8 | |
| Molecular Formula | ||
| Molecular Weight | 236.22 g/mol | |
| ChEMBL ID | CHEMBL134929 | |
| SMILES |
Stereochemistry and Conformational Analysis
Stereochemical Configuration
The molecule’s five stereocenters are located at positions 2, 3, 4, 5, and 6 of the glucopyranose ring, conferring a beta-anomeric configuration (axial hydroxyl group at C1). This arrangement influences its binding affinity to enzymes and receptors, as demonstrated in studies of analogous glycosylamines .
3D Conformation
X-ray crystallography of related compounds, such as N-acetyl-beta-D-glucopyranosylamine, reveals that the glucopyranose ring adopts a chair conformation, with the glycyl group extending equatorially . Molecular dynamics simulations suggest that solvation effects enhance the stability of this conformation in aqueous media .
Synthesis and Derivatives
Synthetic Pathways
N-Glycyl-beta-glucopyranosylamine is typically synthesized via reductive amination of beta-D-glucopyranose with glycylglycine or through enzymatic glycosylation using transglycosidases . Yield optimization often requires protecting group strategies to prevent side reactions at the hydroxyl groups.
Structural Analogues
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N-Acetyl-beta-D-glucopyranosylamine: Exhibits a of 32 µM against glycogen phosphorylase, acting as a competitive inhibitor by stabilizing the T-state enzyme conformation .
-
N-D-Glucosylarylamine: A phenyl-substituted variant with applications in glycoconjugate synthesis .
Table 2: Comparative Properties of Glucopyranosylamine Derivatives
Physicochemical Properties
Solubility and Partitioning
With a calculated of -2.4, N-glycyl-beta-glucopyranosylamine is highly hydrophilic, favoring dissolution in polar solvents like water or dimethyl sulfoxide (DMSO) . Its topological polar surface area (145 Ų) further corroborates this behavior.
Stability and Degradation
The compound is susceptible to hydrolysis under acidic conditions due to cleavage of the glycosylamine bond. Storage at -20°C in anhydrous environments is recommended to prolong shelf life .
Biological Implications and Research Frontiers
Enzyme Interaction Hypotheses
Structural homology to N-acetyl-beta-D-glucopyranosylamine suggests potential inhibitory activity against carbohydrate-processing enzymes. Molecular docking studies propose that the glycyl moiety could form hydrogen bonds with active-site residues in glycogen phosphorylase, analogous to the acetyl derivative .
Glycobiology Applications
As a glycosylamine, this compound may serve as a precursor for synthesizing neoglycoproteins or glyco-conjugated vaccines. Its free amino group enables conjugation to carboxylated carriers via carbodiimide chemistry .
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